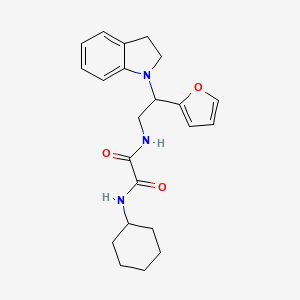
N-(3-acetamidofenil)-1H-1,2,3-triazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Aplicaciones Científicas De Investigación
Actividad antifúngica
La conjugación de moléculas funcionales a través de 1,2,3-triazol ha llevado al desarrollo de nuevos agentes antifúngicos. Los investigadores han preparado eficientemente una biblioteca enfocada de derivados de 1,2,3-triazol derivados de naftoles utilizando la química click. Estos derivados fueron evaluados por su actividad antifúngica. En particular, se probaron contra patógenos fúngicos, incluyendo Candida albicans. Los resultados indicaron que estos derivados de 1,2,3-triazol poseen prometedoras propiedades antifúngicas .
Estudios de acoplamiento molecular
Para racionalizar los datos de actividad biológica observados, se han realizado estudios de acoplamiento molecular. Específicamente, los investigadores exploraron la afinidad de unión e interacciones de los derivados sintetizados con el sitio activo de la lanosterol 14α-demetilase citocromo P450 de C. albicans. La correlación entre las puntuaciones de unión y la actividad biológica sugiere que estos derivados de 1,2,3-triazol son prometedores para el desarrollo de nuevos agentes terapéuticos.
En resumen, la N-(3-acetamidofenil)-1H-1,2,3-triazol-5-carboxamida muestra potencial en aplicaciones antifúngicas, antioxidantes y antituberculosas. Sus características estructurales únicas la convierten en un candidato interesante para futuras investigaciones y desarrollo de fármacos . Tenga en cuenta que los estudios en curso pueden revelar aplicaciones y mecanismos de acción adicionales para este compuesto.
Mecanismo De Acción
Target of Action
The compound is structurally similar to 3-acetamidophenol , which is known to have analgesic and antipyretic effects .
Mode of Action
Based on its structural similarity to 3-acetamidophenol , it may interact with its targets in a similar manner.
Biochemical Pathways
Compounds similar to it, such as acetaminophen, are known to affect various biochemical pathways, including those involved in pain and fever regulation .
Pharmacokinetics
Similar compounds like acetaminophen are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Structurally similar compounds like acetaminophen are known to reduce pain and fever .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry process for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxid
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPCZAKIGHILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)

![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)


![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)





